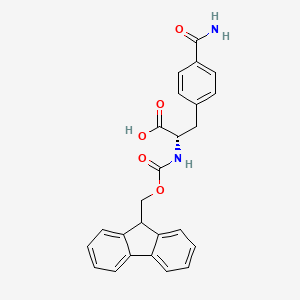

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-carbamoylphenyl)propanoic acid

Overview

Description

Fmoc-L-4-carbamoylphe

Scientific Research Applications

Synthesis and Chemical Applications

- Homologation of α-amino acids : This compound is used in the successful homologation of α-amino acids, leading to enantiomerically pure β-amino acids, which are crucial in peptide synthesis (Ellmerer-Müller et al., 1998).

- Preparation of Fmoc-β2-homoamino acids : It plays a role in the preparation of new N-Fmoc-protected β2-homoamino acids, valuable for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

- Solid-phase peptide synthesis : The compound is utilized in the solid-phase synthesis of peptides, particularly in the incorporation of specialized amino acids (Paladino et al., 1993).

Biochemical and Material Science Applications

- Bioimaging and Photophysics : Its derivatives are investigated for bioimaging and photophysical applications, including two-photon absorption properties (Morales et al., 2010).

- Nanotechnology and Material Science : Research has been conducted on the self-assembly of Fmoc modified amino acids, indicating potential applications in nanotechnology and material design (Gour et al., 2021).

Synthesis and Molecular Studies

- Development of hydrogelators and biomaterials : Structural and supramolecular features of Fmoc amino acids, including those derived from this compound, are studied for their potential in the development of hydrogelators and biomaterials (Bojarska et al., 2020).

- Photocatalysis in Organic Synthesis : This compound is used in photocatalytic processes for organic synthesis, such as the decarboxylative arylation of α-amino acids (Chen et al., 2019).

Mechanism of Action

Target of Action

The primary target of (2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-L-4-Carbamoylphenylalanine, is the amine group of amino acids . This compound is frequently used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-L-4-Carbamoylphenylalanine interacts with its targets by forming a carbamate linkage with the amine group of amino acids . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in the compound is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC .

Biochemical Pathways

The biochemical pathway affected by Fmoc-L-4-Carbamoylphenylalanine is the peptide synthesis pathway . The compound acts as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The molecular and cellular effects of Fmoc-L-4-Carbamoylphenylalanine’s action are primarily seen in the facilitation of peptide synthesis . By acting as a protecting group for amines, it allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action, efficacy, and stability of Fmoc-L-4-Carbamoylphenylalanine are influenced by various environmental factors. For instance, the compound is base-labile, meaning its stability and action can be affected by the pH of the environment . Furthermore, the compound’s fluorescence properties, which are utilized in its analytical applications, can be influenced by the presence of other UV-active compounds .

properties

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNGLNMRFZUOTD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)